

Application Note: High-Resolution Mass Spectrometry of Bilastine N-Oxide

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Compound of Interest

Compound Name: *Bilastine N-Oxide*

Cat. No.: *B15291705*

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Abstract

This application note provides a detailed protocol for the identification and quantitation of **Bilastine N-oxide**, a primary metabolite and degradation product of the second-generation antihistamine, Bilastine. The methodology utilizes High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) for sensitive and selective analysis in complex matrices. This document is intended for researchers, scientists, and drug development professionals working on the characterization and quality control of Bilastine and its related substances.

Introduction

Bilastine is a non-sedating H1 antihistamine widely used for the symptomatic treatment of allergic rhinitis and urticaria.[1] While it is known to undergo minimal metabolism in humans, the formation of **Bilastine N-oxide** is a recognized metabolic and degradation pathway.[2][3][4] Accurate and sensitive detection and quantification of this N-oxide are crucial for comprehensive pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of the drug product.[5] High-Resolution Mass Spectrometry offers unparalleled specificity and sensitivity for the structural elucidation and quantification of such metabolites.[3][6] This note details an experimental workflow and protocol for the analysis of **Bilastine N-oxide** using LC-HRMS.

Chemical Information

| Compound | Chemical Formula | Molecular Weight (g/mol) | Precursor Ion [M+H] ⁺ (m/z) |
|-------------------|---|---------------------------|--|
| Bilastine | C ₂₈ H ₃₇ N ₃ O ₃ | 463.61 | 464.3 |
| Bilastine N-Oxide | C ₂₈ H ₃₇ N ₃ O ₄ | 479.61 | 480.4 |

Experimental Protocols

Sample Preparation (from Plasma)

This protocol outlines a protein precipitation method for the extraction of **Bilastine N-oxide** from plasma samples.

Materials:

- Human plasma (or other biological matrix)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Internal Standard (IS) solution (e.g., deuterated Bilastine or a structurally similar compound)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard solution.
- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (see LC-HRMS parameters).
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |
|--------------------|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry (HRMS) Parameters

| Parameter | Recommended Condition |
|-------------------------|---|
| Instrument | Orbitrap-based or Q-TOF HRMS instrument |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS ² (data-dependent MS/MS) |
| Scan Range | m/z 100-600 |
| Resolution | > 60,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Collision Energy (HCD) | Stepped 20, 30, 40 eV for fragmentation |

Data Presentation

High-Resolution Mass Spectrometry Data

The high-resolution mass of the protonated **Bilastine N-oxide** molecule is $[M+H]^+ = 480.4$ m/z. [\[5\]](#)[\[7\]](#)

Table 1: Theoretical vs. Observed Mass of **Bilastine N-Oxide**

| Analyte | Theoretical Mass $[M+H]^+$ | Observed Mass $[M+H]^+$ | Mass Error (ppm) |
|-------------------|-------------------------------|------------------------------------|------------------|
| Bilastine N-Oxide | 480.2755 | To be determined experimentally | < 5 ppm |

Fragmentation Pattern

The fragmentation of **Bilastine N-oxide** is crucial for its unambiguous identification. A characteristic fragmentation is the neutral loss of an oxygen atom (-16 Da), a common feature for N-oxides.[\[8\]](#)

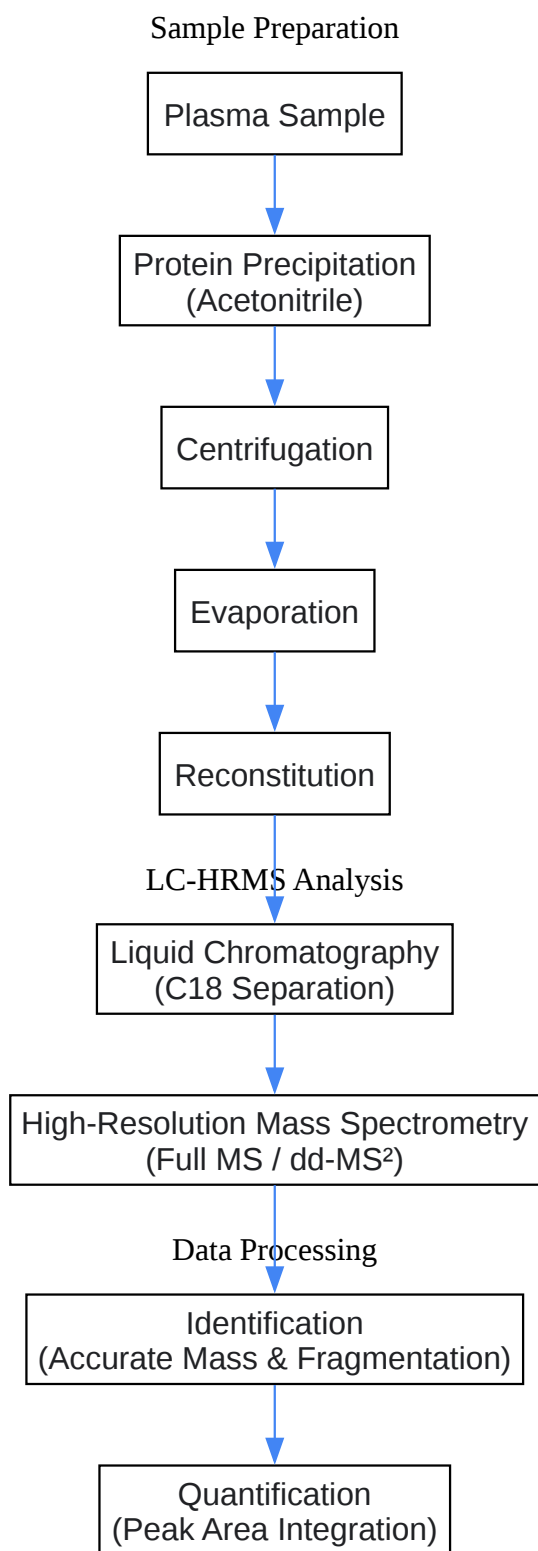
Table 2: Key Fragment Ions of **Bilastine N-Oxide** from MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Fragment |
|------------------------|--------------------|---|
| 480.4 | 464.3 | [M+H-O] ⁺ - Deoxygenated Bilastine |
| 480.4 | User to input | Further fragmentation products |
| 464.3 (from Bilastine) | User to input | Characteristic fragments of Bilastine |

Note: The fragmentation pattern should be confirmed experimentally. The provided values are based on literature reports of degradation studies.[\[9\]](#)

Visualizations

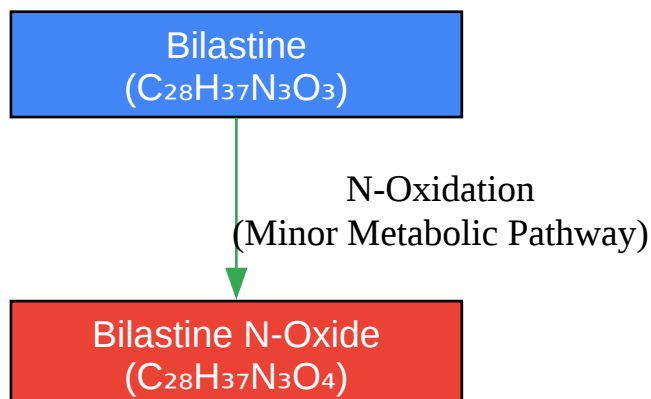
Experimental Workflow



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Caption: Experimental workflow for the analysis of **Bilastine N-Oxide**.

Metabolic Pathway



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Caption: Metabolic conversion of Bilastine to **Bilastine N-Oxide**.

Discussion

The presented methods provide a robust framework for the analysis of **Bilastine N-oxide**. The use of high-resolution mass spectrometry allows for confident identification based on accurate mass measurements, typically with an error of less than 5 ppm, and characteristic fragmentation patterns. For quantitative studies, it is essential to prepare a calibration curve with a certified reference standard of **Bilastine N-oxide** and to use a suitable internal standard to correct for matrix effects and variations in sample processing. The described protein precipitation method is a straightforward and effective technique for sample clean-up in biological matrices. However, for lower detection limits, solid-phase extraction (SPE) may be considered.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometry of **Bilastine N-oxide**. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the expected data and visualizations, offer a valuable resource for researchers and professionals in the pharmaceutical industry. The successful implementation of this protocol will facilitate accurate and reliable characterization and quantification of this important metabolite and degradation product of Bilastine.

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